molecular formula C17H13N3O3S B4282710 2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B4282710
M. Wt: 339.4 g/mol
InChI Key: SQXKFLYOJJWUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been studied extensively for its potential applications in medicine. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. Additionally, this compound has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in lab experiments is its high potency and selectivity. However, its low solubility in water and limited availability may pose challenges in experimental design and interpretation of results.

Future Directions

There are several future directions for the study of 2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as agriculture and materials science. Additionally, the development of more soluble derivatives and formulations may enhance its therapeutic potential.

properties

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-22-11-5-4-6-12(9-11)23-10-15-19-20-16(21)13-7-2-3-8-14(13)18-17(20)24-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXKFLYOJJWUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 5
2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
2-[(3-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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